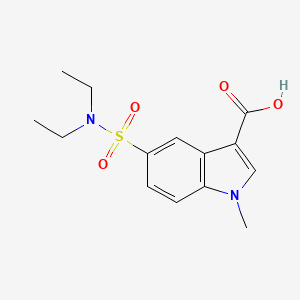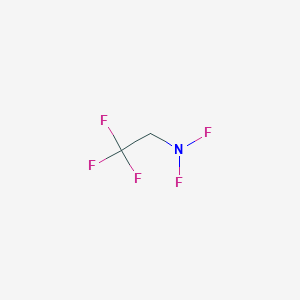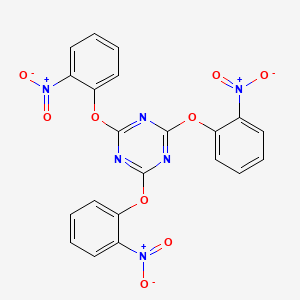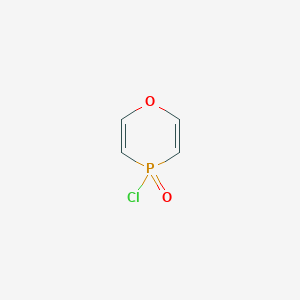
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom, forming a phosphorin ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide typically involves the reaction of phosphorus trichloride with an appropriate diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphorin ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphorin derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-1,4-Oxaphosphorin, 4-bromo-, 4-oxide
- 4H-1,4-Oxaphosphorin, 4-iodo-, 4-oxide
- 4H-1,4-Oxaphosphorin, 4-methyl-, 4-oxide
Uniqueness
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds, allowing for unique applications and research opportunities.
Eigenschaften
CAS-Nummer |
114219-87-3 |
|---|---|
Molekularformel |
C4H4ClO2P |
Molekulargewicht |
150.50 g/mol |
IUPAC-Name |
4-chloro-1,4λ5-oxaphosphinine 4-oxide |
InChI |
InChI=1S/C4H4ClO2P/c5-8(6)3-1-7-2-4-8/h1-4H |
InChI-Schlüssel |
IBNAEVZDYLTYRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CP(=O)(C=CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


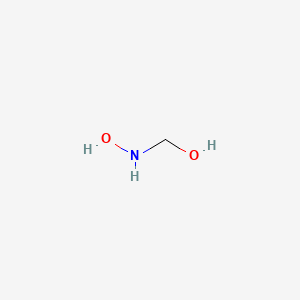
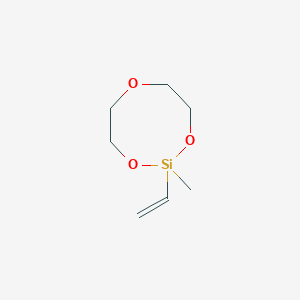
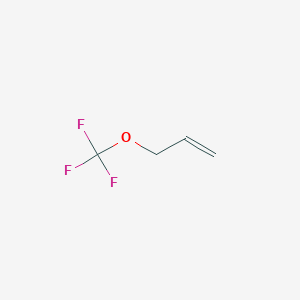

![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
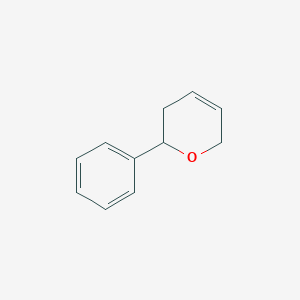
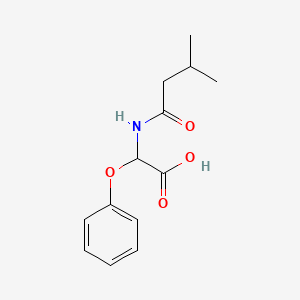
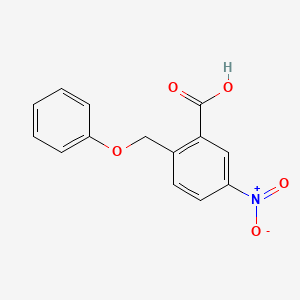
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
